Diphenyl ether, monochloro diisobutyl derivative

Hydrophobicity Partition coefficient Membrane permeability

Researchers requiring high-temperature solvents (>300°C) for polymer processing or anhydrous reactions face limited options with sufficient thermal stability. This chlorinated diisobutyl diphenyl ether (bp 379.1°C, flash 181.6°C) resolves volatility constraints that exclude monoisobutyl (bp 329.3°C) and unsubstituted (bp 258°C) analogs. • Dissolves ~20 wt% polyphenylene sulfide - a 10-fold improvement over unsubstituted diphenyl ether (US 4,118,363) • LogP 6.53 ensures minimal water miscibility for anhydrous, non-polar environments • Potential PCB-alternative dielectric fluid with elevated flash-point safety margin Procurement: specify CAS 70624-14-5 to avoid thermal volatility issues inherent to CAS 70624-13-4.

Molecular Formula C20H25ClO
Molecular Weight 316.9 g/mol
CAS No. 70624-14-5
Cat. No. B13752700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl ether, monochloro diisobutyl derivative
CAS70624-14-5
Molecular FormulaC20H25ClO
Molecular Weight316.9 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C=CC(=C1CC(C)C)Cl)OC2=CC=CC=C2
InChIInChI=1S/C20H25ClO/c1-14(2)12-17-18(13-15(3)4)20(11-10-19(17)21)22-16-8-6-5-7-9-16/h5-11,14-15H,12-13H2,1-4H3
InChIKeyMJRBQSMUYNZNNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Ether, Monochloro Diisobutyl Derivative (CAS 70624-14-5): Procurement-Relevant Physicochemical Baseline


Diphenyl ether, monochloro diisobutyl derivative (IUPAC: 1-chloro-2,3-bis(2-methylpropyl)-4-phenoxybenzene; molecular formula C20H25ClO; molecular weight 316.865 g/mol) is a halogenated, alkyl-substituted diphenyl ether bearing one chlorine atom and two isobutyl groups on the phenoxybenzene scaffold . Its computed octanol-water partition coefficient (LogP) is 6.53, its polar surface area (PSA) is 9.23 Ų, and it exhibits a boiling point of 379.1 °C at 760 mmHg with a flash point of 181.6 °C . In procurement marketplaces, this compound is categorized under the Solvents group, distinguishing it from its monoisobutyl analog (CAS 70624-13-4), which is categorized under Additives [1].

Category

Marketplace Solvent group, not Additive — select CAS 70624-14-5 for solvent applications.

Thermal envelope

High boiling point and flash point support processes above 330 °C.

Hydrophobicity

Computed LogP ~6.5 suits anhydrous, non-polar extraction and reaction media.

Why Diphenyl Ether, Monochloro Diisobutyl Derivative Cannot Be Replaced by Unsubstituted or Mono-Alkylated Diphenyl Ethers


Procurement decisions for substituted diphenyl ethers must account for the profound impact of chlorine substitution and alkyl chain count on key physicochemical properties that govern application suitability. Replacement of the diisobutyl derivative (C20H25ClO) with the monoisobutyl analog (C16H19ClO) or unsubstituted diphenyl ether (C12H10O) results in substantial shifts in boiling point (spanning from 258 °C to 379.1 °C), flash point (from ~99 °C to 181.6 °C), LogP (from ~4.2 to 6.53), and density [1]. Moreover, patent literature on halogenated diphenyl ether solvents demonstrates that the presence of chlorine, combined with alkyl substitution, dramatically enhances crystalline polymer dissolution capacity — chlorinated diphenyl ethers achieve approximately 10-fold higher polyphenylene sulfide loading (~20 wt%) compared to unsubstituted diphenyl ether (~2 wt%), a performance differential that cannot be recovered by using non-halogenated or insufficiently alkylated alternatives [2].

Alkyl chain mismatch

Replacing diisobutyl with monoisobutyl shifts boiling point, flash point, and hydrophobicity — thermal performance may not transfer.

Chlorine substitution loss

Non-halogenated or unsubstituted diphenyl ethers show drastically lower crystalline polymer dissolution capacity.

Functional classification divergence

Diisobutyl analog is categorized as Solvent; monoisobutyl as Additive — procurement under wrong CAS risks application mismatch.

Quantitative Differentiation Evidence for Diphenyl Ether, Monochloro Diisobutyl Derivative (CAS 70624-14-5)


LogP Differential: 6.53 vs. 4.13–4.2 for Non-Alkylated Chlorinated and Unsubstituted Diphenyl Ethers

The monochloro diisobutyl derivative exhibits a computed LogP of 6.53, which is approximately 2.4 log units higher than that of 4-chlorodiphenyl ether (LogP ~4.13) and over 2.3 log units higher than unsubstituted diphenyl ether (LogP ~4.2) [1]. This substantial increase in lipophilicity reflects the additive hydrophobic contribution of the two isobutyl groups. In practical terms, a ΔLogP of ~2.4 corresponds to a roughly 250-fold greater preference for the octanol phase over the aqueous phase, directly impacting compound partitioning in biphasic reaction systems, environmental fate modeling, and membrane interaction potential .

LogP differential
Head-to-head

Δ +2.4 log units (6.53 vs 4.13–4.2)

Supports ~250× higher octanol partitioning; strongly hydrophobic behavior.

Computed values; experimental validation recommended.

Hydrophobicity Partition coefficient Membrane permeability Environmental fate QSAR

Boiling Point Elevation: 379.1 °C vs. 329.3 °C for the Monoisobutyl Analog and 258 °C for Unsubstituted Diphenyl Ether

The monochloro diisobutyl derivative boils at 379.1 °C at 760 mmHg, which is 49.8 °C higher than the monochloro monoisobutyl analog (329.3 °C) and 121.1 °C higher than unsubstituted diphenyl ether (258 °C) [1]. This boiling point increase is consistent with the additional methylene and branching units contributed by the second isobutyl substituent. The magnitude of this difference means that in any high-temperature process operating above ~330 °C, the monoisobutyl analog would be volatilized and lost, whereas the diisobutyl derivative remains in the liquid phase .

Boiling point elevation
Head-to-head

379.1 °C vs 329.3 °C / 258 °C

Enables high-temperature processes above 330 °C; monoisobutyl analog volatilizes.

Database reported at 760 mmHg.

Thermal stability High-temperature solvent Distillation Process chemistry

Flash Point Safety Margin: 181.6 °C vs. 153.7 °C vs. ~99 °C Across the Alkylation Gradient

The monochloro diisobutyl derivative exhibits a flash point of 181.6 °C, compared to 153.7 °C for the monoisobutyl analog and approximately 99 °C for unsubstituted diphenyl ether [1]. The 27.9 °C flash point advantage over the monoisobutyl analog translates to a wider safety margin in high-temperature industrial operations, potentially reducing the need for specialized fire-suppression infrastructure or permitting under certain flammable liquid storage regulations. The 82.6 °C advantage over unsubstituted diphenyl ether is even more substantial .

Flash point margin
Head-to-head

181.6 °C vs 153.7 °C / ~99 °C

Broader safety margin for high-temperature industrial handling.

Database values; verify under actual process conditions.

Fire safety Thermal hazard High-temperature processing Regulatory compliance

Polymer Solvency Potential: Class-Level Evidence for ~10× Polyphenylene Sulfide Loading vs. Unsubstituted Diphenyl Ether

US Patent 4,118,363 establishes that halogenated diphenyl ethers bearing chlorine and alkyl substituents (total alkyl carbons up to 8) are capable of dissolving polyphenylene sulfide at concentrations of up to approximately 20 wt% at temperatures above 180 °C, compared to only about 2 wt% for unsubstituted diphenyl ether — an approximately 10-fold improvement [1]. The monochloro diisobutyl derivative, with its single chlorine atom and eight total alkyl carbons distributed across two isobutyl groups, falls squarely within the preferred structural scope of this patent. While direct dissolution data for this specific CAS number were not identified in the public literature, the structural match to the patent's claims supports a class-level inference of substantially enhanced crystalline polymer solvency relative to non-halogenated or non-alkylated diphenyl ethers [1].

PPS dissolution capacity
Class-level

Class-level: ~20 wt% vs ~2 wt% (halogenated alkyl vs unsubstituted)

Potential substitute for restricted PCB solvents in polyarylene sulfide processing.

Patent inference; verify with specific polymer grade.

Polymer processing Crystalline polymer dissolution Polyarylene sulfide Solvent casting

Procurement Classification Distinction: Solvents (Diisobutyl) vs. Additives (Monoisobutyl)

In the PINPOOLS B2B chemical procurement marketplace, the monochloro diisobutyl derivative (CAS 70624-14-5) is classified under the Solvents product group, whereas the monochloro monoisobutyl derivative (CAS 70624-13-4) is classified under Additives [1][2]. Both compounds are supplied by the same vendors (e.g., RT Vanderbilt Holding Co Inc, Ascend Performance Materials), indicating that the categorization reflects a genuine functional distinction rather than an artifact of different supply chains. This classification difference corroborates the physicochemical evidence: the higher boiling point, elevated flash point, and enhanced hydrophobicity of the diisobutyl derivative align with solvent applications, particularly in high-temperature industrial processes [1].

Market classification
Supporting evidence

Solvent (CAS 70624-14-5) vs Additive (monoisobutyl analog)

Functional distinction aligns with physicochemical data; procurement classification supports solvent use.

Supplier categorization; confirm application fit.

Chemical procurement Industrial categorization Solvent applications Supply chain

Recommended Procurement and Application Scenarios for Diphenyl Ether, Monochloro Diisobutyl Derivative (CAS 70624-14-5)


High-Temperature Industrial Solvent for Processes Operating Above 330 °C

With a boiling point of 379.1 °C and a flash point of 181.6 °C, the monochloro diisobutyl derivative is uniquely suited among its close analogs for use as a high-temperature reaction solvent or heat-transfer medium in processes that exceed the boiling points of the monoisobutyl analog (329.3 °C) and unsubstituted diphenyl ether (258 °C) . Its high LogP (6.53) further ensures minimal water miscibility, making it appropriate for anhydrous, non-polar reaction environments at elevated temperatures. Procurement should specify CAS 70624-14-5 rather than CAS 70624-13-4 to avoid thermal volatility issues [1].

Crystalline Polymer Dissolution and Solvent-Casting of Polyarylene Sulfides

Based on the class-level evidence from US Patent 4,118,363, halogenated alkyl diphenyl ethers structurally encompassing the monochloro diisobutyl derivative can dissolve polyphenylene sulfide at approximately 20 wt% — a tenfold improvement over unsubstituted diphenyl ether [2]. This compound serves as a potential biodegradable alternative to polychlorinated biphenyl (PCB) solvents for polyarylene sulfide processing, solvent-casting of films, and compounding of molding compositions. Users should verify dissolution performance under their specific temperature and polymer-grade conditions [2].

Dielectric Fluid Formulation for Electrical Capacitors and Impregnation

Patent literature identifies halogenated aliphatic-aromatic ethers bearing isobutyl substituents as having favorable dielectric properties for capacitor impregnation [3]. The monochloro diisobutyl derivative, with its combination of chlorine (polarizability) and branched alkyl groups (low-temperature fluidity), aligns with the structural features described for dielectric fluid compositions. Its elevated flash point (181.6 °C) provides an additional safety margin in electrical applications where thermal management is critical [3].

Non-Aqueous Extraction and Separation Processes Requiring High Hydrophobicity

The computed LogP of 6.53 — over 2.3 log units higher than unsubstituted diphenyl ether — positions this compound as a strongly hydrophobic extraction solvent for non-polar analytes, organic-phase reactions, or liquid-liquid partitioning systems where minimal cross-contamination with the aqueous phase is essential . Procurement teams evaluating extraction solvents should prioritize CAS 70624-14-5 over less hydrophobic diphenyl ether analogs when partitioning efficiency into organic media is a critical performance parameter .

Application
Selection Property
Validation Focus
High-temperature industrial solvent (>330 °C)
High boiling point and flash point
Thermal stability under process conditions; minimal volatility loss
Polyarylene sulfide dissolution / solvent-casting
Halogenated alkyl diphenyl ether structure
Verify PPS loading capacity with specific grade (class-level evidence)
Dielectric fluid for capacitor impregnation
Chlorine/branched alkyl combination, high flash point
Dielectric constant and thermal safety margin under electrical load
Non-aqueous extraction with high hydrophobicity
High LogP (strong lipophilicity)
Partitioning efficiency in organic-aqueous biphasic systems
Quote Request

Request a Quote for Diphenyl ether, monochloro diisobutyl derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.